KDO2 Glycosylation is Essential for Maximal TLR4 Activation: 10-Fold Greater Potency than Unglycosylated Lipid A
KDO2-lipid A demonstrates approximately 10-fold greater potency in activating the human macrophage TLR4 pathway compared to unglycosylated lipid A. A study using highly purified meningococcal LOS and genetically defined mutants found that lipid A lacking KDO2 resulted in an approximate 10-fold reduction in biologic activity (P < 0.0001) relative to KDO2-containing LOS [1]. Competitive inhibition assays confirmed that this difference is not due to altered receptor binding affinity, as glycosylated and unglycosylated lipid A bound similarly to the CD14/TLR4-MD-2 complex [1].
| Evidence Dimension | TLR4-dependent biologic activity (macrophage activation) |
|---|---|
| Target Compound Data | Maximal activation (defined as 100% or baseline for comparison) |
| Comparator Or Baseline | Unglycosylated meningococcal lipid A |
| Quantified Difference | ~10-fold reduction in activity for comparator (P < 0.0001) |
| Conditions | Human macrophage cell line; stimulation with purified LOS from N. meningitidis wild-type and KDO-deficient mutants |
Why This Matters
This demonstrates that the KDO2 moiety is not a dispensable linker; it is a critical structural determinant for full TLR4 agonism, making KDO2-lipid A essential for studies requiring maximal endotoxin activity.
- [1] Zughaier SM, et al. Neisseria meningitidis lipooligosaccharide structure-dependent activation of the macrophage CD14/Toll-like receptor 4 pathway. Infect Immun. 2004;72(1):371-380. doi:10.1128/IAI.72.1.371-380.2004 View Source
